1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide
Description
1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a central piperidine-4-carboxamide scaffold linked via an acetyl-sulfanyl bridge to a 1-phenyl-1H-tetrazol-5-yl moiety. Key structural features include:
- Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing target affinity .
- Sulfanyl-acetyl linkage: May influence redox sensitivity or disulfide bond formation.
- Piperidine-4-carboxamide: Provides conformational flexibility and hydrogen-bonding sites, often critical for receptor interactions.
This compound’s structural design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors where tetrazole and carboxamide motifs are prevalent, such as protease inhibitors or GPCR modulators.
Properties
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-14(23)11-6-8-20(9-7-11)13(22)10-24-15-17-18-19-21(15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUQZOZJUGELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tet
Biological Activity
1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a compound featuring a tetrazole ring, a piperidine moiety, and a sulfanyl group. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's design is based on the bioisosteric properties of tetrazoles, which can mimic carboxylic acids in biological systems, enhancing its interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6OS2 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
| InChI Key | CZKINMSAPXFIEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a carboxylate mimic, allowing it to bind effectively to enzyme active sites or receptor binding domains. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, resulting in various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from tetrazoles. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these compounds could inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL depending on the specific derivative tested .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and diabetes . The inhibition mechanism involves binding at the active site, preventing substrate access and subsequent enzymatic activity.
Case Studies
- Antimicrobial Testing : A study synthesized various derivatives of tetrazole-based compounds and evaluated their antimicrobial activities against E. coli and S. aureus. The results indicated that certain modifications on the phenyl group significantly enhanced antimicrobial efficacy, demonstrating the importance of structural optimization in drug design .
- Enzyme Activity Modulation : Another case involved testing the compound's effect on PTP1B activity. The compound was found to exhibit competitive inhibition, suggesting it could serve as a lead compound for developing new antidiabetic agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Tetrazole Ring
- Cyclopropane’s rigidity may alter binding kinetics compared to the phenyl variant . Similar acetamide linkage but lacks the piperidine-carboxamide moiety, limiting conformational diversity.
- Montelukast (): Contains a tetrazole and sulfanyl group but integrates a 7-chloroquinoline and extended alkyl chain. Clinically used as a leukotriene antagonist; the quinoline group enables distinct receptor targeting compared to the phenyl-tetrazole in the target compound .
Variations in the Acetyl-Piperidine-Carboxamide Moiety
- 6-Chloro-3-(4-morpholinylmethyl)-4(3H)-quinazolinone (923191-33-7): Replaces the piperidine-carboxamide with a morpholinylmethyl-quinazolinone system, introducing a basic nitrogen and planar heterocycle. This may enhance solubility but reduce flexibility .
- N-[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide (925550-64-7): Substitutes the tetrazole with a benzodioxole-carboxamide, prioritizing hydrogen-bonding over aromatic interactions .
Structural Comparison Table
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The phenyl group in the target compound likely increases logP compared to cyclopropyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Tetrazole rings resist oxidative metabolism; however, the phenyl group may enhance CYP450 binding compared to smaller substituents .
- Solubility : Piperidine-carboxamide and acetyl-sulfanyl linkages may improve solubility relative to purely aromatic analogs (e.g., benzodioxole derivatives) .
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